Eperisone

Catalog No.
S595385
CAS No.
64840-90-0
M.F
C17H25NO
M. Wt
259.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eperisone

CAS Number

64840-90-0

Product Name

Eperisone

IUPAC Name

1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

InChI

InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3

InChI Key

SQUNAWUMZGQQJD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2

Synonyms

(4'-ethyl-2-methyl-3-piperidino)propiophenone, 4-EMPP, E-0646, eperisone

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2

Eperisone is a centrally acting muscle relaxant primarily used for the treatment of muscle spasms and spasticity associated with musculoskeletal disorders. Its chemical structure is characterized by the formula C17H25NOC_{17}H_{25}NO and it is known for its ability to relax both skeletal muscles and vascular smooth muscles. Eperisone works by inhibiting the release of substance P, a neuropeptide involved in pain transmission, thus providing analgesic effects alongside muscle relaxation. Additionally, it promotes vasodilation, enhancing blood flow to the affected muscles, which further alleviates symptoms associated with muscle stiffness and spasticity .

The exact mechanism of action of Eperisone is not fully understood, but research suggests it works through multiple pathways [, ]. Here's what we know:

  • Voltage-gated calcium channel blockade: Eperisone might inhibit the influx of calcium ions into muscle cells, thereby reducing muscle contraction and stiffness [, ].
  • Suppression of pain reflex: Eperisone might modulate the transmission of pain signals in the spinal cord, leading to reduced pain perception [].
  • Improved blood circulation: Eperisone might relax smooth muscle cells in blood vessels, potentially improving blood flow to affected areas [].

Eperisone is generally well-tolerated with a low incidence of side effects [, ]. However, some potential side effects include:

  • Dizziness
  • Drowsiness (less common than with other muscle relaxants) []
  • Gastrointestinal upset
  • Skin rash
  • Mechanism of action: Eperisone's mechanism of action is not fully understood, but it is believed to work by:
    • Hyperpolarizing the cell membrane of motor neurons in the brainstem, thereby reducing nerve impulses to muscles and causing relaxation [].
    • Inhibiting the release of substance P, a neurotransmitter involved in pain perception [].
    • Improving blood flow to the affected muscles through its vasodilatory effect [].

Clinical research suggests eperisone can be effective in managing symptoms of:

  • Low back pain: Studies have shown eperisone to be as effective as other muscle relaxants, such as thiocolchicoside, in reducing pain and improving function in patients with acute low back pain [, ].
  • Cervical spondylosis: Research indicates eperisone can be beneficial in reducing pain and stiffness in individuals with cervical spondylosis, a condition affecting the neck and spine.
  • Spasticity: Eperisone has shown promise in managing spasticity, a condition characterized by involuntary muscle contractions, in patients with cerebrovascular diseases like stroke [].

Eperisone in Other Conditions

Beyond its use in musculoskeletal disorders, emerging research explores the potential applications of eperisone in other areas:

  • Pulmonary fibrosis: A study found eperisone might be effective in reducing lung fibrosis, a condition characterized by scar tissue formation in the lungs, by suppressing fibroblast activity []. However, further research is needed to confirm these findings.

Eperisone has demonstrated several biological activities beyond mere muscle relaxation. It acts as an analgesic by inhibiting spinal reflexes associated with pain and reducing myotonia. Clinical studies have shown that it can improve dizziness and tinnitus related to cerebrovascular disorders or cervical spondylosis. Additionally, eperisone has a low incidence of sedation compared to other antispasmodics, making it suitable for patients who require treatment without significant drowsiness .

The synthesis of eperisone typically involves multi-step organic reactions starting from readily available precursors. The primary synthetic route includes:

  • Formation of the piperidine ring: This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Alkylation: The introduction of ethyl groups onto the aromatic ring is performed using alkylation techniques.
  • Final coupling: The final product is obtained through coupling reactions that form the characteristic propanone structure.

Eperisone is primarily utilized in clinical settings for:

  • Muscle spasms: It is effective in treating painful muscle spasms associated with various musculoskeletal conditions.
  • Spasticity: It aids in managing spasticity due to neurological disorders.
  • Pain management: Eperisone provides analgesic effects that can be beneficial in pain management protocols .

Additionally, ongoing research is exploring its potential use as an antihypertensive agent, with preliminary studies showing promise in lowering blood pressure in animal models .

Eperisone has been studied for its interactions with various drugs. Notably, it may increase the risk of adverse effects when used concurrently with other central nervous system depressants or muscle relaxants like methocarbamol. There have also been reports of hypersensitivity reactions associated with eperisone, including anaphylaxis in some patients, which highlights the need for caution during co-administration with other medications .

Furthermore, eperisone's metabolism can be influenced by cytochrome P450 enzymes, necessitating careful monitoring when prescribed alongside drugs metabolized by these pathways .

Eperisone shares similarities with several other muscle relaxants and analgesics. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
TolperisoneCentrally acting muscle relaxantSimilar structure but more sedative effects
BaclofenGABA-B receptor agonistPrimarily used for spasticity in multiple sclerosis
MethocarbamolMuscle relaxantOften used as a combination therapy
CarisoprodolMuscle relaxantHas sedative properties
CyclobenzaprineSkeletal muscle relaxantAnticholinergic effects

Eperisone's uniqueness lies in its dual action as both a muscle relaxant and an analgesic without significant sedation, making it particularly advantageous for patients requiring active management of their symptoms while maintaining alertness .

The classical synthetic routes for Eperisone are rooted in well-established organic transformations, with particular emphasis on the Mannich reaction and strategies for constructing the piperidine ring. These foundational methodologies have shaped the industrial landscape for Eperisone production and continue to inform process development and optimization.

Mannich Reaction-Based Approaches

The Mannich reaction, a cornerstone of carbon–carbon bond formation in organic synthesis, is central to the classical preparation of Eperisone. In this context, the reaction involves the condensation of a ketone (typically 4-ethylpropiophenone), formaldehyde (or its polymeric form, paraformaldehyde), and piperidine or piperidine hydrochloride in an alcoholic solvent such as isopropanol or ethanol. This process yields the Mannich base, which is a key intermediate en route to Eperisone hydrochloride [3] [5] [6].

The typical protocol entails charging the reaction vessel with 4-ethylpropiophenone, paraformaldehyde, and piperidine hydrochloride, followed by the addition of isopropanol as the solvent. The mixture is subjected to reflux conditions, often maintained between 80°C and 95°C, for several hours to ensure complete conversion. The Mannich base thus formed incorporates the piperidine moiety at the β-position relative to the ketone, effectively constructing the core skeleton of Eperisone [3] [6].

The following table summarizes representative reaction conditions and outcomes from published methodologies:

Reactants (mass ratio)SolventTemperature (°C)Reaction Time (h)Isolated Yield (%)Purity (HPLC, %)
4-ethylpropiophenone:paraformaldehyde:piperidine hydrochloride (1.5:0.3:1.0)Isopropanol80–85879–8599.98
4-ethylpropiophenone:paraformaldehyde:piperidine hydrochloride (1.4:0.3:1.0)Isopropanol95580–86>99

The Mannich reaction is favored for its operational simplicity, high atom economy, and the direct introduction of the piperidine ring. However, the process is sensitive to the stoichiometry of the reactants, solvent choice, and reaction temperature, all of which significantly impact yield and purity [3] [6].

Piperidine Ring Formation Strategies

While the Mannich reaction directly introduces the piperidine moiety, alternative strategies for constructing the piperidine ring have also been explored. These include cyclization reactions and nucleophilic substitution methodologies, which offer flexibility in substrate selection and may facilitate the synthesis of Eperisone analogs [5].

One approach involves the cyclization of 4-ethyl-α-methyl-β-aminopropiophenone with 1,5-dibromopentane in hot ethanol, leading to the formation of the piperidine ring via intramolecular nucleophilic substitution. This strategy, although less commonly employed in industrial settings, provides an alternative route for synthesizing the piperidine core when direct Mannich condensation is impractical [5].

Another method utilizes the Friedel–Crafts acylation of ethylbenzene with 3-piperidinoisobutyryl chloride in the presence of aluminum chloride as a catalyst. This reaction affords the desired ketone intermediate, which can then be further elaborated to Eperisone. The versatility of these strategies underscores the adaptability of Eperisone synthesis to diverse starting materials and process requirements [5].

A summary of classical piperidine ring formation strategies is presented below:

MethodKey ReactantsReaction TypeAdvantagesLimitations
Mannich reaction4-ethylpropiophenone, paraformaldehyde, piperidineMannich condensationHigh atom economy, direct routeSensitive to conditions, byproducts
Cyclization with 1,5-dibromopentane4-ethyl-α-methyl-β-aminopropiophenone, 1,5-dibromopentaneIntramolecular cyclizationAlternative substrate flexibilityMulti-step, lower atom economy
Friedel–Crafts acylationEthylbenzene, 3-piperidinoisobutyryl chloride, AlCl3Electrophilic aromatic substitutionAccess to diverse analogsRequires handling of strong acids

These classical routes have provided the foundation for the industrial synthesis of Eperisone, with ongoing refinements aimed at improving efficiency, selectivity, and scalability.

Process Optimization and Green Chemistry Innovations

The drive toward more sustainable and economically viable chemical processes has spurred significant advancements in the synthesis of Eperisone. Innovations in solvent selection, catalytic system design, and reaction parameter optimization have collectively enhanced the environmental and operational profile of Eperisone manufacturing.

Solvent Selection and Catalytic System Improvements

Solvent choice exerts a profound influence on the efficiency and environmental impact of Eperisone synthesis. Traditional protocols have relied on isopropanol or ethanol as the reaction medium, both of which offer favorable solubility for reactants and facilitate product isolation [3] [6]. However, recent efforts have focused on identifying greener solvents that minimize toxicity, reduce waste, and support catalyst recycling.

Isopropanol remains the solvent of choice for many industrial processes due to its moderate polarity, low toxicity, and ease of recovery by distillation. In some optimized protocols, the use of methyl ethyl ketone or 2-pentanone as post-reaction crystallization solvents has been shown to enhance product purity and facilitate downstream purification [6]. The transition to such solvents is often guided by considerations of environmental impact, cost, and compatibility with existing infrastructure.

Catalytic system improvements have also been explored, particularly in the context of the Mannich reaction. While the reaction typically proceeds without the need for additional catalysts beyond the inherent reactivity of the amine and carbonyl components, the introduction of acid or base catalysts has been investigated to modulate reaction rates and selectivity. The use of recyclable solid acid catalysts, for example, offers the potential for reduced waste generation and simplified product isolation, aligning with the principles of green chemistry.

The following table summarizes solvent and catalyst options evaluated in Eperisone synthesis:

SolventAdvantagesDisadvantagesTypical Use Stage
IsopropanolLow toxicity, easy recovery, good solubilityFlammable, moderate environmental impactMain reaction medium
EthanolRenewable, low toxicityLower boiling point, flammableAlternative reaction medium
Methyl ethyl ketoneEnhances crystallization, easy removalVolatile, flammableCrystallization solvent
2-PentanoneFacilitates purificationLess common, higher costCrystallization solvent

Yield Maximization Through Reaction Parameter Optimization

Optimizing reaction parameters is critical for maximizing yield and minimizing byproduct formation in Eperisone synthesis. Key variables include reactant stoichiometry, temperature, reaction time, and order of addition. Empirical studies and process modeling have elucidated the optimal ranges for these parameters, enabling reproducible high-yielding syntheses.

For the Mannich reaction, maintaining a slight excess of piperidine hydrochloride and paraformaldehyde ensures complete conversion of the ketone substrate, while controlling the reaction temperature between 80°C and 95°C minimizes side reactions and decomposition [3] [6]. Reaction times of 5 to 8 hours are typical, with continuous monitoring to determine the endpoint based on reactant consumption and product formation.

The order of addition is also significant; sequential addition of paraformaldehyde and piperidine hydrochloride to the ketone in the solvent medium, followed by gradual heating, promotes homogeneous mixing and efficient condensation. Post-reaction workup often involves the addition of water to dissolve inorganic byproducts, followed by extraction with organic solvents to isolate the crude product.

Advanced process analytical technologies, such as in situ infrared spectroscopy and high-performance liquid chromatography, enable real-time monitoring of reaction progress and facilitate rapid optimization of conditions. These tools support the identification of critical process parameters and the establishment of robust control strategies.

The table below presents representative data on yield optimization studies:

ParameterRange EvaluatedOptimal Value(s)Effect on Yield (%)
Temperature (°C)70–10080–85Yield increases up to 85
Reaction time (h)2–105–8Yield plateaus after 8 h
Piperidine hydrochloride (equiv)0.9–1.21.05–1.10Excess improves conversion
Paraformaldehyde (equiv)0.9–1.21.05–1.10Excess reduces byproducts

Through systematic optimization, industrial processes routinely achieve isolated yields of 79–86 percent with product purities exceeding 99 percent by high-performance liquid chromatography [6].

Industrial-Scale Production Methodologies

The translation of laboratory-scale synthetic protocols to industrial-scale manufacturing necessitates careful consideration of process scalability, operational safety, and regulatory compliance. Industrial production of Eperisone employs both batch and continuous flow methodologies, each with distinct advantages and challenges. Purification and quality control protocols are integral to ensuring the consistency and safety of the final product.

Batch vs Continuous Flow Synthesis Comparisons

Batch processing remains the predominant mode of Eperisone production, favored for its flexibility, ease of implementation, and suitability for moderate-volume manufacturing. In a typical batch process, all reactants are charged into a reactor, and the reaction is allowed to proceed under controlled conditions until completion. The mixture is then subjected to workup and purification steps to isolate the product [3] [6].

Continuous flow synthesis, in contrast, offers advantages in terms of process intensification, scalability, and automation. In a continuous flow system, reactants are continuously fed into a reactor, and the product is collected at the outlet, enabling steady-state operation and improved heat and mass transfer. This approach can lead to enhanced reaction control, reduced reaction times, and improved safety due to smaller reaction volumes at any given time.

The following table compares key attributes of batch and continuous flow synthesis for Eperisone:

AttributeBatch SynthesisContinuous Flow Synthesis
Process flexibilityHighModerate to high
ScalabilityModerateHigh
Reaction controlManual or semi-automatedAutomated, precise
SafetyLarger volumes, higher riskSmaller volumes, lower risk
Capital investmentLower initial costHigher initial setup cost
SuitabilitySmall to medium-scale productionLarge-scale, high-throughput

While batch synthesis remains the standard in most facilities, the adoption of continuous flow technologies is increasing, particularly in response to demands for higher throughput, improved safety, and reduced environmental footprint.

Purification Techniques and Quality Control Protocols

Purification of Eperisone from the crude reaction mixture is a multi-step process designed to remove unreacted starting materials, inorganic salts, and organic impurities. The most common purification technique involves crystallization from suitable solvents, such as methyl ethyl ketone or 2-pentanone, following initial extraction and solvent removal [6].

After completion of the reaction, the mixture is typically cooled and diluted with water to dissolve inorganic byproducts. The organic phase is separated, and the crude product is precipitated by the addition of a non-solvent or by cooling. The resulting solid is filtered, washed with acetone or another suitable solvent to remove residual impurities, and dried under reduced pressure at elevated temperatures (typically 60°C) [6].

Quality control protocols are essential to ensure the identity, purity, and potency of the final product. Analytical techniques employed include high-performance liquid chromatography for purity assessment, melting point determination for product characterization, and residual solvent analysis to confirm compliance with regulatory limits. The content of key impurities, such as unreacted piperidine hydrochloride and paraformaldehyde, is routinely monitored, with specification limits set to ensure product safety and efficacy.

The table below outlines typical quality control parameters for industrial Eperisone production:

ParameterSpecification LimitAnalytical Method
Purity (by high-performance liquid chromatography)≥99.0%High-performance liquid chromatography
Melting point166–168°CMelting point apparatus
Piperidine hydrochloride content<0.2% by weightTitration or high-performance liquid chromatography
Paraformaldehyde contentNot detectable (0 ppm)Colorimetric or high-performance liquid chromatography
Residual solventsBelow regulatory thresholdsGas chromatography

These rigorous purification and quality control measures underpin the reliability and safety of Eperisone as a pharmaceutical product.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

259.193614421 g/mol

Monoisotopic Mass

259.193614421 g/mol

Heavy Atom Count

19

Melting Point

170-172

UNII

2M2P0551D3

Other CAS

64840-90-0

Wikipedia

Eperisone

Dates

Last modified: 08-15-2023
Cabitza P, Randelli P: Efficacy and safety of eperisone in patients with low back pain: a double blind randomized study. Eur Rev Med Pharmacol Sci. 2008 Jul-Aug;12(4):229-35. [PMID:18727454]
Jeoung MK, Jeong ES, Kim NH, Kim CS, Chung YB, Lee YM, Ahn SY, Cho HE, Lee YH, Hong JT, Moon DC: Determination of eperisone in human plasma by liquid chromatography-ESI-tandem mass spectrometry. Arch Pharm Res. 2007 Sep;30(9):1174-8. [PMID:17958338]

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